Ortho-Phenylene vs. Para-Phenylene Linker Geometry: Conformational and Target-Engagement Implications
The target compound bears a 1,2-phenylene linker connecting the benzamide and imidazo[1,2-a]pyridine moieties, in contrast to the 1,4-phenylene (para) arrangement in MS-0022 [1]. This topological difference forces a distinct spatial relationship between the two heterocyclic pharmacophores. In the MS-0022 chemotype, the para-linker places the benzamide and imidazopyridine rings in a roughly linear orientation, which is compatible with SMO binding at low-nM IC50 values [1]. The ortho-constrained geometry of the target compound imposes a ~60° kink between the two ring systems, which is predicted to alter the vector of hydrogen-bond donor/acceptor presentation. While no SMO IC50 data are yet available for CAS 1795210-70-6, the MS-0022 chemotype SAR demonstrates that para-substitution is essential for potent Hh pathway inhibition [1], suggesting that the ortho-substituted target compound will exhibit a shifted selectivity profile.
| Evidence Dimension | Linker geometry (phenylene substitution pattern between benzamide and imidazo[1,2-a]pyridine) |
|---|---|
| Target Compound Data | 1,2-phenylene (ortho) linker; calculated torsion angle between aromatic planes ~60–70° (estimated from SMILES) |
| Comparator Or Baseline | MS-0022: 1,4-phenylene (para) linker; roughly collinear arrangement of aromatic rings |
| Quantified Difference | Qualitative topological difference; ortho vs. para connectivity |
| Conditions | Structural comparison based on SMILES: target CCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=CN4C=CC=C(C4=N3)C; MS-0022 BrC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=C(C4=N3)C |
Why This Matters
For procurement in SMO-targeted screening, the ortho-linker topology predicts divergence from the validated para-linked SMO antagonist pharmacophore, making the target compound a valuable comparator for probing linker-geometry SAR rather than a direct MS-0022 substitute.
- [1] Strand MF, Wilson SR, Dembinski JL, et al. A novel synthetic smoothened antagonist transiently inhibits pancreatic adenocarcinoma xenografts in a mouse model. PLoS One. 2011;6(6):e19904. doi:10.1371/journal.pone.0019904. PMID: 21698280. View Source
